molecular formula C12H15ClN2O2 B14918027 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

Cat. No.: B14918027
M. Wt: 254.71 g/mol
InChI Key: YYTYUJYNVFCCAK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide (CAS: 1057436-32-4) is a benzamide derivative characterized by a 2-chlorobenzoyl core linked to an isopropylaminoethylamide side chain.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)15-11(16)7-14-12(17)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

YYTYUJYNVFCCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Azetidinone Derivatives

Compound 4 from (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) shares a benzamide backbone but incorporates a 2-azetidinone ring. This four-membered lactam enhances antimicrobial potency, with reported activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The dual chloro substituents at positions 2 and 3 of the benzamide and azetidinone rings likely contribute to its efficacy by increasing lipophilicity and target binding . QSAR models for azetidinone derivatives highlight the importance of topological parameters (Balaban index, molecular connectivity indices) in governing activity, suggesting that simpler benzamides like the target compound may require optimized substituents to match the potency of azetidinone-containing analogs .

Pesticidal Benzamide Derivatives

lists pesticidal benzamides such as triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide), which features a urea linkage and trifluoromethoxy group. These substituents enhance stability and target specificity in agrochemical applications. The target compound’s isopropylaminoethylamide side chain differs significantly, implying divergent applications.

Branched-Substituent Benzamides

The compound in (N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide) demonstrates how branched substituents (e.g., 4-chlorobenzyl, methoxyphenyl) influence physicochemical properties. Its melting point (142.9–143.4°C) and polarity (logP ~0.7) reflect moderate hydrophobicity, comparable to the target compound.

QSAR and Structural Insights

QSAR studies in emphasize that antimicrobial activity correlates with molecular connectivity indices (e.g., ⁰χv and ¹χv). The target compound’s absence of an azetidinone ring reduces its topological complexity, which may lower its Balaban index (a measure of molecular branching) and diminish antimicrobial efficacy. However, its chloro and isopropyl groups could compensate by enhancing lipophilicity and membrane permeability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity Key Features Reference
2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide 2-chloro, isopropylaminoethylamide Not explicitly reported Benzamide core, chloro, polar side chain
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4) Azetidinone ring, dual chloro groups Antimicrobial (Gram+, fungi) Enhanced topological parameters, dual chloro
Triflumuron Urea linkage, trifluoromethoxy group Pesticidal High stability, agrochemical target specificity
’s compound 4-chlorobenzyl, methoxyphenyl, branched Not specified High melting point, moderate polarity

Biological Activity

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and antiviral properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent and an isopropylamino group. Its unique functional groups contribute to its reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, derivatives have shown activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The mechanism often involves the inhibition of specific bacterial enzymes, which disrupts cellular processes leading to bacterial death .

CompoundActivityComparison
This compoundAntibacterialComparable to Isoniazid, Ciprofloxacin
IsoniazidAntitubercularStandard antibiotic
CiprofloxacinBroad-spectrumStandard antibiotic

Antifungal Activity

In addition to antibacterial effects, this compound also demonstrates antifungal properties. Studies have shown that it can inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections. The exact mechanism may involve disruption of fungal cell wall synthesis or function .

Antiviral Activity

Emerging evidence suggests that compounds within this structural class may also exhibit antiviral activity. This is particularly relevant in the context of viral infections where traditional treatments are failing. The antiviral mechanism is still under investigation but may involve interference with viral replication processes .

The biological mechanisms associated with this compound primarily involve:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes in microbial organisms, leading to disrupted metabolic pathways.
  • Cell Membrane Disruption : Some studies suggest that these compounds can affect the integrity of microbial cell membranes, leading to cell lysis.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly influence biological activity. For instance:

  • Chloro Substituents : The presence of chlorine enhances antibacterial potency.
  • Amino Group Variations : Altering the amino group can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

  • In vitro Studies : A series of synthesized derivatives were tested against mycobacterial and fungal strains, demonstrating higher activity than standard treatments like penicillin G and fluconazole .
  • In vivo Studies : Animal models have shown promising results where derivatives of this compound reduced infection rates significantly compared to controls.

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